Ethyl 7-iodohept-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
98202-45-0 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
ethyl 7-iodohept-2-enoate |
InChI |
InChI=1S/C9H15IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |
InChI Key |
YZGIKRBCYHPAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCI |
Origin of Product |
United States |
Synthetic Strategies for the Preparation of Ethyl 7 Iodohept 2 Enoate
Established Synthetic Pathways
The synthesis of Ethyl 7-iodohept-2-enoate can be achieved through various routes, primarily involving the functionalization of pre-existing seven-carbon chains.
A direct and common method for synthesizing this compound is through the iodo-dehydroxylation of its corresponding alcohol precursor, Ethyl (E)-7-hydroxyhept-2-enoate. unit.no This transformation is effectively carried out using an Appel-type reaction. unit.nosci-hub.se In a typical procedure, the hydroxy ester is treated with triphenylphosphine (B44618), imidazole, and iodine in an anhydrous solvent like dichloromethane (B109758). unit.no The reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an SN2 reaction, converting the hydroxyl group into an iodo group. unit.no
The precursor, Ethyl (E)-7-hydroxyhept-2-enoate, can be synthesized via a one-pot reaction involving the acid-catalyzed hydrolysis of 3,4-dihydropyran to 5-hydroxypentanal, followed by a Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate. unit.no
Interactive Table 1: Appel Reaction for the Synthesis of Ethyl (E)-7-iodohept-2-enoate unit.no
| Reactant / Reagent | Molar Equivalence | Role |
| Ethyl (E)-7-hydroxyhept-2-enoate | 1.0 | Substrate |
| Triphenylphosphine | ~1.56 | Forms phosphonium intermediate |
| Imidazole | ~1.55 | Base/Catalyst |
| Iodine | ~1.56 | Iodide source |
| Anhydrous Dichloromethane | - | Solvent |
| Product | Yield | |
| Ethyl (E)-7-iodohept-2-enoate | Not explicitly stated, but part of a multi-step synthesis. |
This compound can also be prepared through multi-step synthetic sequences starting from simple, commercially available precursors such as 5-chloropentanol. chemsrc.com A plausible synthetic route would involve an initial Finkelstein reaction to convert the more robust C-Cl bond to a more reactive C-I bond, yielding 5-iodopentanol. The alcohol functionality could then be oxidized to the corresponding aldehyde. Subsequent chain extension and installation of the α,β-unsaturated ester moiety could be achieved via a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) ylide, such as ethyl diethylphosphonoacetate. This approach allows for the construction of the carbon skeleton and the required functional groups from simpler starting materials.
Considerations for Stereochemical Control in Preparation
The geometry of the carbon-carbon double bond is a critical aspect of the structure of this compound, influencing its reactivity and its utility in the synthesis of complex target molecules. rsc.orgresearchgate.net
The synthesis of this compound is typically designed to produce the thermodynamically more stable (E)-isomer. unit.nochemsrc.commolaid.com Control over this stereochemistry is most effectively established during the formation of the C=C double bond in the precursor molecule. unit.no
When using the Horner-Wadsworth-Emmons (HWE) reaction to synthesize the precursor Ethyl (E)-7-hydroxyhept-2-enoate from 5-hydroxypentanal, the reaction conditions are optimized to strongly favor the formation of the (E)-alkene. unit.no The use of stabilized ylides, such as the one derived from ethyl diethylphosphonoacetate, characteristically yields the E-isomer with high selectivity. The subsequent Appel iodination reaction proceeds via an SN2 mechanism at the terminal sp³ carbon and does not affect the geometry of the existing double bond, thus preserving the (E)-stereochemistry in the final product. unit.no
The (E)-configuration is confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the vinylic protons is a key indicator. A large coupling constant, typically around 15.7 Hz, is definitive for a trans (E) geometry. unit.no
Interactive Table 2: Spectroscopic Data Confirming (E)-Olefin Geometry for Precursor unit.no
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| ¹H | 6.95 | dtd | 15.7, 7.0, 1.2 | Vinylic Proton |
| ¹H | 5.82 | dq | 15.7, 1.4 | Vinylic Proton |
| ¹³C | 148.94 | - | - | Vinylic Carbon |
| ¹³C | 121.74 | - | - | Vinylic Carbon |
Green Chemistry Principles in Synthetic Method Development
Applying the principles of green chemistry to the synthesis of this compound aims to create more sustainable and environmentally benign processes. mdpi.comresearchgate.net
Atom Economy : The principle of maximizing atom economy is a core concept in green chemistry. acs.org The Appel reaction used for the iodo-dehydroxylation step has a poor atom economy. unit.no It utilizes stoichiometric amounts of triphenylphosphine and iodine, generating triphenylphosphine oxide as a major byproduct, which must be separated from the desired product. acs.org Developing a catalytic conversion from the alcohol to the iodide would significantly improve the atom economy and reduce waste. researchgate.net
Use of Catalysis : Green chemistry favors catalytic reagents over stoichiometric ones. acs.org The current established synthesis relies on a stoichiometric phosphine (B1218219) reagent. unit.no Future research could focus on developing a catalytic system, perhaps using a recyclable catalyst, to perform the iodo-dehydroxylation, which would align better with green principles. researchgate.netsolubilityofthings.com
Reducing Derivatives : The conversion of Ethyl (E)-7-hydroxyhept-2-enoate directly to the iodo-derivative is an efficient functional group interconversion that avoids the use of protecting groups, adhering to the principle of reducing unnecessary derivatization. acs.orgscispace.com
Inherently Safer Chemistry : This principle encourages choosing substances that minimize the potential for chemical accidents. acs.org The synthesis involves solvents like dichloromethane, which has environmental and health concerns. Future refinements could explore the use of safer, more benign solvents. Similarly, while iodine is a necessary reagent for this specific transformation, handling and disposal must be managed carefully to minimize environmental release. acs.orgscispace.com
Reactivity Profiles and Transformative Chemistry of Ethyl 7 Iodohept 2 Enoate
Nucleophilic Addition Reactions
The electron-deficient β-carbon of the α,β-unsaturated ester in ethyl 7-iodohept-2-enoate is susceptible to attack by nucleophiles in a conjugate addition fashion. Concurrently, the carbon atom bearing the iodine atom serves as an electrophilic center for nucleophilic substitution.
Michael-Type Additions to the α,β-Unsaturated Ester System
The Michael reaction, a cornerstone of carbon-carbon bond formation, is a key reaction pathway for this compound. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon an excellent Michael acceptor.
In a notable application, this compound has been utilized as a key starting material in the asymmetric synthesis of the natural product (-)-sparteine (B7772259). A crucial step in this synthesis involves a connective Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester, which is itself derived from this compound. This transformation underscores the compound's utility in constructing complex nitrogen-containing scaffolds.
The initial step of this synthetic sequence involves the conversion of this compound to a β-amino ester. This is achieved through a stereoselective reaction, setting the stage for the subsequent key Michael addition. The enolate of a separate amino ester is then generated and reacted with the α,β-unsaturated amino ester derived from the initial starting material. This conjugate addition proceeds to form a new carbon-carbon bond, a critical linkage in the backbone of the target alkaloid.
| Reactant 1 | Reactant 2 | Product | Key Transformation | Ref. |
| Enolate of an amino ester | α,β-Unsaturated amino ester (from this compound) | Adduct leading to (-)-sparteine | Michael Addition | libretexts.orgresearchgate.net |
While specific examples involving this compound in intramolecular Michael additions for heterocyclic ring formation are not extensively documented in readily available literature, the structural motifs present in its derivatives suggest a high potential for such cyclizations. For instance, if the terminal iodide is replaced by a nucleophilic group, such as an amine or a hydroxyl group, an intramolecular conjugate addition could lead to the formation of piperidine (B6355638) or pyran rings, respectively. The formation of seven-membered rings through organocatalyzed intramolecular Michael additions of related systems has been demonstrated, suggesting that with appropriate modification, this compound could be a precursor to various heterocyclic structures. rsc.org
Substitution Reactions at the Iodide Center (SN2)
The primary alkyl iodide in this compound is a prime site for SN2 reactions. The carbon-iodine bond is relatively weak and polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles, leading to the displacement of the iodide ion. This reactivity allows for the introduction of various functional groups at the terminus of the seven-carbon chain.
Common nucleophiles that can participate in SN2 reactions at this center include:
Azides: Introduction of an azido (B1232118) group, which can be further reduced to an amine.
Cyanides: Formation of a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxides and Phenoxides: Synthesis of ethers.
Thiolates: Formation of thioethers.
Carboxylates: Preparation of esters.
These SN2 reactions are fundamental for elaborating the molecular structure and introducing functionalities that can be used in subsequent synthetic steps, such as the intramolecular Michael additions discussed previously.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an alkyl iodide allows this compound to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Palladium catalysts are particularly effective in activating the carbon-iodine bond for cross-coupling reactions.
Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While the classical Sonogashira reaction primarily involves sp²-hybridized carbons, advancements have extended its scope to include unactivated alkyl halides. organic-chemistry.org In the context of this compound, a Sonogashira coupling would involve the reaction of the terminal iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This would result in the formation of a new carbon-carbon bond, extending the carbon chain and introducing an alkyne functionality, which is a versatile precursor for further transformations.
| Substrate | Coupling Partner | Catalyst System | Product Type |
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Extended unsaturated ester with an internal alkyne |
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. researchgate.net Similar to the Sonogashira reaction, the Heck reaction has been expanded to include alkyl halides. organic-chemistry.org A Heck reaction involving this compound would couple the alkyl iodide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond and a new alkene, offering a pathway to more complex unsaturated systems.
| Substrate | Coupling Partner | Catalyst System | Product Type |
| This compound | Alkene (e.g., Styrene) | Pd catalyst, Base | Extended and more complex unsaturated ester |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts have emerged as powerful tools in organic synthesis, often providing unique reactivity compared to their palladium counterparts, particularly in the activation of C(sp³)-halide bonds. escholarship.org In the context of this compound, nickel catalysis can facilitate both intramolecular and intermolecular coupling reactions.
Intramolecular nickel-catalyzed cyclization of substrates bearing both a halide and an unsaturation, such as this compound, can lead to the formation of cyclic structures. While direct examples with this specific substrate are not extensively documented in readily available literature, analogous reactions with similar allylic ethers and amines have been studied. These studies show a preference for 5-exo-trig cyclization pathways, leading to the formation of five-membered rings. researchgate.net The efficiency of these cyclizations can be influenced by the nature of the tether connecting the halide and the alkene. researchgate.net
For intermolecular couplings, nickel catalysts can promote the reaction of alkyl halides with various organometallic reagents, such as Grignard reagents and organozinc compounds. rsc.orgnih.gov These reactions offer a pathway to introduce new carbon-carbon bonds at the terminal position of the heptenoate chain. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Table 1: Potential Nickel-Catalyzed Reactions of this compound
| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst System (Analogous Reactions) |
|---|---|---|---|
| Intramolecular Cyclization | - | Ethyl (cyclopentylmethyl)acrylate | Ni(0) complex with phosphine (B1218219) ligands |
| Intermolecular Coupling | Aryl Grignard Reagent | Ethyl 7-arylhept-2-enoate | NiCl₂(dppp) |
Suzuki-Miyaura Coupling Strategies (as a general approach for related enoates)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.gov While specific studies on this compound are limited, the general principles of Suzuki-Miyaura couplings can be applied to this substrate. The reaction typically involves a palladium catalyst and a base to facilitate the coupling of the alkyl iodide with a boronic acid or its ester derivative. mdpi.com
For α,β-unsaturated esters, the Suzuki-Miyaura reaction can be challenging due to potential side reactions involving the conjugated system. researchgate.netrsc.org However, the use of specialized ligands and reaction conditions can overcome these difficulties. For instance, the coupling of α,β-unsaturated superactive triazine esters with organoborons has been successfully demonstrated, highlighting a selective C-O activation approach. rsc.org This suggests that with the appropriate catalytic system, the C-I bond in this compound could be selectively coupled.
The choice of the boron reagent is also critical. Boronic acids are commonly used, but boronic esters, such as pinacol (B44631) esters, offer advantages in terms of stability and handling. rsc.orgrsc.org The reaction mechanism involves an oxidative addition of the alkyl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product.
Table 2: Generalized Suzuki-Miyaura Coupling of a Long-Chain Iodo-Unsaturated Ester
| Substrate | Boronic Acid/Ester | Catalyst | Base | Potential Product |
|---|---|---|---|---|
| R-(CH₂)n-I | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | R-(CH₂)n-Ar |
Cyclization Reactions
The dual functionality of this compound makes it an excellent precursor for the synthesis of cyclic compounds through various cyclization strategies.
Anionic Cyclization Methodologies
Anionic cyclization involves the generation of a carbanion that subsequently attacks an electrophilic center within the same molecule. In the case of this compound, treatment with a strong base could potentially generate a carbanion at the α-position to the ester. However, a more plausible anionic cyclization pathway would involve the formation of an organometallic intermediate from the terminal iodide, for example, through metal-halogen exchange. This organometallic species could then undergo intramolecular conjugate addition to the α,β-unsaturated ester moiety. The regioselectivity of such cyclizations (e.g., 6-exo vs. 7-endo) would be governed by factors such as the nature of the metal, the solvent, and the reaction temperature.
Cascade and Annulation Sequences
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. researchgate.netnih.gov this compound is a prime candidate for initiating such cascades. For instance, a radical generated at the terminal carbon could trigger a sequence of cyclization and other bond-forming events. Iodine-mediated cascade reactions have been shown to be effective for the synthesis of various heterocyclic and polycyclic systems. rsc.orgresearchgate.net
Annulation strategies involve the formation of a new ring onto a pre-existing one. While this compound itself is acyclic, it can be a partner in annulation reactions to construct cyclic frameworks. mdpi.comrsc.orgnih.gov For example, it could potentially react with a suitable partner in a palladium-catalyzed annulation to form polycyclic heterocycles. researchgate.net
Applications of Ethyl 7 Iodohept 2 Enoate in Complex Molecule Synthesis
Total Synthesis of Natural Products
The strategic placement of reactive sites within ethyl 7-iodohept-2-enoate has been exploited in the total synthesis of several classes of natural products. Its ability to participate in key carbon-carbon and carbon-nitrogen bond-forming reactions is central to the construction of intricate cyclic systems.
A notable application of this compound is in the asymmetric synthesis of the lupin alkaloid (-)-sparteine (B7772259). researchgate.netyork.ac.ukscribd.com This tetracyclic bis-quinolizidine natural product is a well-known chiral ligand and base in organic synthesis. scribd.com A concise, six-step asymmetric synthesis of natural (-)-sparteine has been reported, commencing from this compound. researchgate.netyork.ac.uk The synthesis involves a key connective Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester, which is itself prepared from this compound. researchgate.netscribd.com
In the synthesis of (-)-sparteine, this compound serves as a foundational chiral building block. york.ac.uk The initial step involves the reaction of the iodo-enoate with a chiral amine, which sets the stereochemistry for the subsequent cyclization steps. This approach highlights the utility of the compound in introducing chirality early in a synthetic sequence, which is then relayed through subsequent transformations to afford the final enantiomerically pure natural product. The table below summarizes key aspects of this synthesis.
| Parameter | Description | Reference(s) |
| Starting Material | This compound | researchgate.netyork.ac.uk |
| Target Molecule | (-)-Sparteine | researchgate.netyork.ac.ukscribd.com |
| Key Reaction | Connective Michael addition | researchgate.netyork.ac.uk |
| Number of Steps | Six | researchgate.netyork.ac.uk |
| Synthetic Role | Chiral Building Block | york.ac.uk |
While a direct total synthesis of sulfur-containing heterocyclic fatty acids using this compound is not extensively documented, the synthesis of structurally related α,β-unsaturated esters has been explored for this purpose. unit.no In an attempted total synthesis of methyl and ethyl esters of two such fatty acids, isolated from natural sources like rapeseed and mustard oil, a key intermediate, ethyl (E)-8-(5-hexylthiophen-2-yl)oct-2-enoate, was synthesized. unit.no This intermediate shares the α,β-unsaturated ester motif with this compound. The synthetic strategies involved key carbon-extending reactions like lithiation-alkylation and oxidative cross-couplings to construct the carbon skeleton. unit.no Although the final steps of the synthesis were not completed due to purification challenges, this work demonstrates the potential utility of such α,β-unsaturated ester scaffolds in accessing complex sulfur-containing fatty acids. unit.no
The synthesis of the structurally complex Stemofoline alkaloids, which exhibit potent insecticidal activity, involves intricate multi-step sequences. While the direct use of this compound is not explicitly detailed in prominent synthetic routes, the construction of the core tricyclic cage structure of these alkaloids often relies on intermediates that share functional similarities with iodoenoates. For instance, formal syntheses of didehydrostemofoline and isodidehydrostemofoline have been achieved using acyclic precursors that undergo novel dipolar cycloaddition cascade reactions. [ ] These strategies hinge on the precise placement of reactive functional groups to facilitate the formation of multiple rings in a single operation. The principles of using bifunctional reagents for controlled cyclizations, as exemplified by the chemistry of this compound, are conceptually related to the advanced strategies employed in the synthesis of these complex alkaloids.
The role of this compound in the synthesis of precursors for Vorapaxar analogues is not clearly documented in the reviewed scientific literature. Vorapaxar is a potent antagonist of the PAR-1 receptor, and its synthesis, along with its analogues, is based on the himbacine scaffold. nih.gov The reported synthetic routes to Vorapaxar and its analogues involve complex strategies to construct the core tricyclic lactone structure, but a direct link to this compound as a starting material or key intermediate has not been established in the available sources. nih.gov
Lupin Alkaloids: Asymmetric Synthesis of (-)-Sparteine
Development of Novel Chiral Ligands and Synthetic Auxiliaries
The development of novel chiral ligands and synthetic auxiliaries is a cornerstone of asymmetric synthesis. Chiral molecules derived from readily available starting materials are of significant interest. While this compound possesses the necessary functionality to be considered a potential precursor for chiral ligands—for instance, through the introduction of a chiral amine followed by further functionalization—its specific application in the development of new, broadly applicable chiral ligands or auxiliaries is not widely reported in the scientific literature. sigmaaldrich.com The synthesis of (-)-sparteine, a known chiral ligand, from this iodo-enoate stands as a significant, albeit specific, example of its potential in this area. researchgate.netscribd.com
Preparation of Sparteine (B1682161) Analogues for Asymmetric Catalysis
(-)-Sparteine is a naturally occurring alkaloid that has been widely utilized as a chiral ligand in asymmetric synthesis. nih.gov However, the availability of only one of its enantiomers, the (-)-form, has limited its applications. This has driven research into the synthesis of its unnatural (+)-enantiomer and structurally similar analogues to broaden the scope of enantioselective transformations. nih.gov this compound has proven to be a key starting material in a concise asymmetric synthesis of natural (-)-sparteine itself. rsc.orgyork.ac.uk
A notable application involves a six-step asymmetric synthesis of (-)-sparteine commencing from this compound. rsc.orgyork.ac.ukscribd.com This synthesis employs a connective Michael addition of an enolate derived from an amino ester to an α,β-unsaturated amino ester. rsc.orgyork.ac.uk This strategic use of this compound facilitates the construction of the core tetracyclic bis-quinolizidine structure of sparteine. scribd.com
Furthermore, research has focused on creating sparteine surrogates. One such approach describes a stereoselective synthesis of a (-)-sparteine surrogate starting from an iodo α,β-unsaturated ester, demonstrating the utility of this class of compounds. researchgate.net These synthetic analogues are crucial for accessing the opposite enantioselectivity to that of natural (-)-sparteine. nih.gov The development of these surrogates, often prepared from starting materials like (-)-cytisine, provides access to a wider range of chiral diamine ligands for asymmetric reactions. nih.govacs.org The insights gained from these syntheses are instrumental in the design of new chiral ligands for various metal-catalyzed asymmetric transformations. benthamdirect.combenthamscience.com
Key Research Findings in Sparteine Analogue Synthesis:
| Starting Material | Key Reaction | Product | Significance |
| This compound | Connective Michael addition | (-)-Sparteine | Concise asymmetric synthesis of the natural alkaloid. rsc.orgyork.ac.uk |
| Iodo α,β-unsaturated ester | Stereoselective synthesis with α-methylbenzylamine | (-)-Sparteine surrogate | Access to enantiocomplementary catalyst. researchgate.net |
| (-)-Cytisine | Multi-step synthesis | (+)-Sparteine-like diamines | Provides surrogates with opposite enantioselectivity to (-)-sparteine. nih.govacs.org |
Construction of Nitrogen and Sulfur Heterocycles
The inherent reactivity of this compound also lends itself to the synthesis of various heterocyclic structures, which are core motifs in many biologically active molecules and pharmaceuticals. iitg.ac.inopenmedicinalchemistryjournal.comcardiff.ac.uk The presence of both a nucleophile-accepting unsaturated ester and an electrophilic alkyl iodide in one molecule allows for tandem reactions to form cyclic compounds. researchgate.net
A one-pot tandem SN2-Michael addition sequence has been developed for creating five and six-membered nitrogen and sulfur heterocycles using ω-halo-2-alkenoate esters like this compound. researchgate.net In this methodology, primary amines react with the halo-alkenoate in the presence of a base to yield nitrogen-containing rings. researchgate.net For the synthesis of sulfur heterocycles, thiourea (B124793) is used to displace the halide, followed by base-catalyzed hydrolysis of the resulting isothiouronium salt to facilitate the cyclization. researchgate.net These reactions typically proceed in good yields, offering an efficient route to these important classes of compounds. researchgate.net
The development of synthetic methods for nitrogen and sulfur-containing heterocycles is a significant area of research due to their prevalence in medicinal chemistry. openmedicinalchemistryjournal.commdpi.commdpi.com The strategies employed often involve the intramolecular cyclization of precursors containing both a nucleophilic heteroatom and an electrophilic center. iitg.ac.iniupac.org The use of compounds like this compound aligns with these strategies, providing a versatile platform for the construction of diverse heterocyclic systems.
General Strategies for Heterocycle Synthesis:
| Reactant Type | Key Process | Heterocycle Formed |
| ω-Halo-2-alkenoate ester and primary amine | Tandem SN2-Michael addition | Nitrogen heterocycle researchgate.net |
| ω-Halo-2-alkenoate ester and thiourea | Tandem SN2-Michael addition | Sulfur heterocycle researchgate.net |
| Alkenols/Thioalkenols | Intramolecular hydroalkoxylation/hydrothioalkoxylation | 1,3- and 1,4-heterocycles iitg.ac.in |
Mechanistic Investigations and Stereochemical Aspects
Elucidation of Reaction Mechanisms
The reactivity of ethyl 7-iodohept-2-enoate is characterized by its participation in a variety of mechanistically distinct transformations, including conjugate additions and cross-coupling reactions. Understanding the detailed pathways of these reactions is crucial for predicting outcomes and optimizing conditions.
Conjugate addition, or 1,4-addition, to the α,β-unsaturated ester moiety of this compound is a key reaction. Organocuprates are particularly effective reagents for this transformation. masterorganicchemistry.com The generally accepted mechanism for organocuprate addition involves the initial formation of a π-complex between the cuprate (B13416276) and the enoate system. This is followed by the nucleophilic attack of the organic group from the cuprate onto the β-carbon of the double bond. masterorganicchemistry.comthieme-connect.de This step generates a resonance-stabilized enolate intermediate where the negative charge is delocalized onto the oxygen atom. masterorganicchemistry.com Subsequent protonation of this enolate during workup yields the final 1,4-addition product. masterorganicchemistry.com The complexation of the carbonyl group can increase its electron-withdrawing nature, thereby lowering the energy of the conjugate addition pathway. thieme-connect.de
In some cases, particularly with sterically hindered substrates or specific cuprate reagents, a single-electron transfer (SET) mechanism may operate. This pathway involves the transfer of an electron from the cuprate to the enone, forming a radical anion intermediate. This is then followed by the coupling of the organic radical with the radical anion at the β-position. Evidence for such mechanisms can sometimes be observed through isomerization of the substrate or other side reactions. thieme-connect.de
A notable application of conjugate addition involving an this compound derivative is seen in the synthesis of (-)-sparteine (B7772259). This synthesis involves an intramolecular Michael addition of an amine to the α,β-unsaturated ester, which proceeds via a similar enolate intermediate. soton.ac.uk
This compound, possessing a primary alkyl iodide, is a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. vulcanchem.comorganic-chemistry.org The catalytic cycles of these reactions involve distinct organometallic intermediates.
In Suzuki-Miyaura coupling , the generally accepted mechanism involves three primary steps: libretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the alkyl iodide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org
Transmetalation: This is followed by transmetalation, where the organic group from an organoboron compound (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base. libretexts.orgnih.gov
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. libretexts.org
The intermediates in these cycles are typically transient and not isolated. For instance, in iron-catalyzed cross-couplings, highly reducing iron amide intermediates have been identified as efficient species for the transmetalation step. nih.gov Similarly, in Stille couplings, which utilize organotin reagents, the transmetalation step is a key feature, and the relative rates of group transfer can be influenced by activating groups on the nucleophile. nih.gov
The success of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions, which can affect the stability and reactivity of the organometallic intermediates. mdpi.com
Strategies for Diastereo- and Enantioselective Control
Achieving stereocontrol in reactions involving this compound is essential for the synthesis of complex chiral molecules. Various strategies have been developed, leveraging substrate design, chiral reagents, and catalytic methods.
The stereochemical outcome of reactions can be significantly influenced by the structure of the substrate and the use of chiral reagents or auxiliaries.
In the synthesis of (-)-sparteine, this compound is alkylated with the chiral amine, (R)-α-methylbenzylamine. The subsequent intramolecular Michael addition proceeds to form a piperidine (B6355638) ring. While this specific addition shows moderate diastereoselectivity (a 2:1 ratio of adducts), the isomers are separable, allowing for the isolation of the desired major isomer in significant quantities. soton.ac.uk This demonstrates how a chiral group, attached to the nitrogen atom, can direct the approach of the nucleophile to the α,β-unsaturated system, thereby influencing the stereochemistry of the newly formed chiral centers.
The use of chelated enolates derived from amino esters has also been shown to be a powerful strategy for stereocontrolled Michael additions. researchgate.net By carefully selecting the N-protecting group and the reaction conditions, high levels of diastereo- and enantiocontrol can be achieved. researchgate.net For example, the alkylation of an enolate generated from a piperidine derivative, itself formed from this compound and a chiral amine, proceeded with complete stereocontrol, highlighting the cooperative effect of existing stereocenters. researchgate.net
The design of the substrate itself is critical. For instance, in radical cyclizations, the conformation of the transition state, such as a chair-like arrangement with bulky substituents in equatorial positions, can dictate the diastereoselectivity of the ring formation. thieme-connect.de
Catalytic methods offer an efficient and atom-economical approach to stereoselective synthesis. Asymmetric catalysis, using chiral metal-ligand complexes, can induce enantioselectivity in reactions involving prochiral substrates.
While specific examples detailing catalytic asymmetric transformations directly on this compound are not extensively documented in the provided search results, general principles of asymmetric catalysis are applicable. For example, in conjugate additions, chiral ligands can coordinate to the metal (e.g., copper), creating a chiral environment that biases the facial selectivity of the nucleophilic attack on the enoate. thieme-connect.de
Hydrogenation reactions are a prime example of catalytic stereoselective transformations. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can lead to highly enantioselective reductions of the carbon-carbon double bond. ethz.ch Similarly, heterogeneous catalysts like PtO₂ or Pd/C have been used for the diastereoselective reduction of chiral β-enamino esters, where the stereochemical outcome can be dependent on the catalyst and substrate structure. researchgate.net
Enzymes also represent powerful catalysts for stereoselective reactions. For example, enoate reductases can catalyze the stereoselective reduction of α,β-unsaturated esters, although their substrate dependency can be high. mdpi.com Lipases and other hydrolases are used for kinetic resolutions of racemic mixtures, and oxidoreductases can perform stereoselective oxidations or reductions. mdpi.comresearchgate.net
Isomerization and equilibration can play a significant role in the stereochemical outcome of reactions involving this compound and its derivatives.
The (E)-configuration of the double bond in this compound is typically favored due to steric reasons. However, under certain reaction conditions, isomerization to the (Z)-isomer can occur. For example, during conjugate additions with organocuprates, reversible addition-elimination of the cuprate can sometimes lead to cis-trans isomerization of the enone. thieme-connect.de
In reactions involving enolate intermediates, such as the Michael addition, equilibration of stereocenters can occur if the conditions allow for it. For instance, if the newly formed stereocenter α to the carbonyl group is epimerizable, the final diastereomeric ratio may be determined by thermodynamic control rather than kinetic control. To favor the kinetic product, reactions are often run at low temperatures with strong, non-nucleophilic bases for short periods. soton.ac.uk
In some synthetic sequences, isomerization is a desired step. For example, an (E,E)-dienal was isomerized to an (E,Z)-diene through an addition/elimination process facilitated by piperidine. ua.es Understanding and controlling these isomerization and equilibration phenomena are crucial for achieving the desired stereochemical purity in the final product.
Interactive Data Tables
Table 1: Key Reactions of this compound and Derivatives
| Reaction Type | Reagents/Catalyst | Intermediate(s) | Product Type | Stereocontrol Strategy | Ref. |
| Intramolecular Michael Addition | (R)-α-methylbenzylamine, Et₃N | Amine adduct, Enolate | Piperidine | Chiral auxiliary | soton.ac.uk |
| Conjugate Addition | Organocuprates | π-complex, Enolate | Saturated ester | Substrate control | masterorganicchemistry.comthieme-connect.de |
| Suzuki-Miyaura Coupling | Organoboron, Pd(0) catalyst, Base | Pd(II) species | C-C coupled product | Ligand control (general) | organic-chemistry.orglibretexts.org |
| Radical Cyclization | Bu₃SnH, BEt₃ | Alkyl radical | Cyclopentane | Transition state conformation | thieme-connect.de |
| Diastereoselective Reduction | PtO₂ or Pd/C | Adsorbed species | Saturated amino ester | Catalyst/Substrate interaction | researchgate.net |
Computational and Theoretical Chemistry Studies
Molecular Modeling of Conformational Preferences
Molecular modeling techniques could be employed to determine the most stable three-dimensional arrangements (conformers) of Ethyl 7-iodohept-2-enoate. This would involve energy calculations for various rotational positions around the single bonds of the heptenoate chain. The flexible alkyl chain and the presence of the ethyl ester group allow for a multitude of possible conformations. The relative energies of these conformers would indicate their population distribution at a given temperature. While specific studies on this molecule are not available, related methodologies are widely used.
Interactive Table: Hypothetical Conformational Energy Profile
Below is a hypothetical interactive table illustrating the kind of data that would be generated from a conformational analysis. The values are for illustrative purposes only and are not based on actual calculations for this compound.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche (+) | +60° | 0.80 | 17.5 |
| Gauche (-) | -60° | 0.80 | 17.5 |
Note: This table is a fictional representation to demonstrate the output of molecular modeling studies.
Quantum Mechanical Analysis of Reaction Pathways and Transition States
Quantum mechanical methods, such as DFT, are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com For this compound, these analyses could map out the potential energy surface for reactions such as nucleophilic substitution at the carbon bearing the iodine atom or addition reactions at the carbon-carbon double bond. By calculating the energies of reactants, products, and, crucially, the transition states, chemists can determine the activation energy and feasibility of a particular reaction pathway.
For instance, a study could compare the energy barriers for an SN2 reaction versus an elimination reaction under specific basic conditions. These calculations provide insights that are difficult to obtain through experimental means alone.
Prediction of Selectivity in Chemical Transformations
Computational chemistry can be a powerful tool for predicting the selectivity of chemical reactions. In the case of this compound, which possesses multiple reactive sites (the electrophilic carbon attached to iodine, the α,β-unsaturated ester system), theoretical calculations could predict how a given reagent would interact preferentially with one site over another.
Factors influencing selectivity, such as steric hindrance and electronic effects, can be quantified through computational models. For example, by modeling the interaction of a nucleophile with the different electrophilic centers of the molecule, one could predict whether a 1,4-conjugate addition or a direct substitution at the C7 position is more likely. The accuracy of such predictions has been shown to improve with the refinement of computational methods and functionals. aps.org
Future Perspectives and Emerging Research Avenues
Innovations in Synthetic Methodology
The synthesis of Ethyl 7-iodohept-2-enoate and related haloalkenes is continually evolving, with new methods offering improved efficiency, selectivity, and milder reaction conditions. A traditional and effective method for the synthesis of (E)-Ethyl 7-iodohept-2-enoate involves the iodination of a precursor alcohol. Specifically, Ethyl (E)-7-hydroxyhept-2-enoate can be treated with triphenylphosphine (B44618), imidazole, and iodine in anhydrous dichloromethane (B109758) to yield the desired product. unit.no This method highlights a classic approach to converting a primary alcohol to an alkyl iodide.
More broadly, innovations in the halogenation of α,β-unsaturated carbonyl compounds are highly relevant. For instance, methods for the α-iodination of α,β-unsaturated esters using iodine in an aqueous medium catalyzed by agents like quinuclidine (B89598) have been developed, offering modest yields under mild conditions. thieme-connect.com While this applies to the α-position, it showcases the ongoing efforts to develop more environmentally friendly and practical iodination protocols.
Furthermore, catalytic methods are at the forefront of synthetic innovation. The use of gold and molybdenum bimetallic catalysis has been shown to be effective for the synthesis of α-iodo-α,β-unsaturated aldehydes and ketones from propargylic alcohols. organic-chemistry.org Such catalytic systems, which operate under mild conditions with low catalyst loadings, could potentially be adapted for the synthesis of ω-iodo-α,β-unsaturated esters like this compound, representing a significant advancement over stoichiometric methods. The development of metal-catalyzed approaches for the synthesis of β-haloenol esters from haloalkynes and other precursors also points towards a future where more efficient and selective routes to compounds like this compound will become available. mdpi.com
| Synthetic Method | Precursor | Reagents | Key Features | Reference |
| Iodination of alcohol | Ethyl (E)-7-hydroxyhept-2-enoate | Triphenylphosphine, imidazole, iodine | Classic conversion of a primary alcohol to an alkyl iodide. | unit.no |
| α-Iodination of unsaturated esters | α,β-Unsaturated ester | Iodine, quinuclidine, aqueous THF | Mild, aqueous conditions, though yields can be modest. | thieme-connect.com |
| Au/Mo Bimetallic Catalysis | Propargylic alcohol | Ph₃PAuNTf₂, MoO₂(acac)₂ | Low catalyst loadings, mild conditions, good diastereoselectivity. | organic-chemistry.org |
Chemoenzymatic and Biocatalytic Applications
The integration of enzymatic methods into synthetic organic chemistry, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. mdpi.com For a molecule like this compound, with its multiple functional groups, biocatalysis holds considerable promise.
Ene-reductases (ERs), for example, are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in the α,β-unsaturated ester moiety of this compound. nih.govrsc.org While many natural ene-reductases show high selectivity for enals and enones, protein engineering is expanding their substrate scope to include α,β-unsaturated esters. researchgate.net This could enable the stereoselective reduction of the double bond in this compound to produce chiral saturated iodo-esters, which are valuable intermediates in their own right.
Another area of interest is the biocatalytic functionalization of the terminal iodo-group. While direct enzymatic iodination is not common, chemoenzymatic cascades can be envisioned. For instance, a biocatalytic process could first be used to introduce a functional group that is then chemically converted to the iodide. More directly, enzymes can be used to act on the ester group or the alkyl chain. For example, lipases could be employed for the selective hydrolysis or transesterification of the ethyl ester.
Furthermore, monooxygenases are enzymes capable of ω-oxyfunctionalization of fatty acid methyl esters. researchgate.net This suggests the potential for biocatalytic modification at the terminal end of the heptanoate (B1214049) chain. A whole-cell biocatalytic system could potentially be engineered to perform selective modifications on the this compound backbone, offering a green and efficient route to novel derivatives.
| Enzyme Class | Potential Reaction on this compound | Potential Product | Significance | Reference |
| Ene-reductases (ERs) | Asymmetric reduction of the C=C double bond | Chiral ethyl 7-iodoheptanoate | Access to enantiomerically pure building blocks. | nih.govrsc.orgresearchgate.net |
| Lipases | Hydrolysis or transesterification of the ester | 7-Iodohept-2-enoic acid or other esters | Selective modification of the ester functionality. | researchgate.net |
| Monooxygenases | Hydroxylation of the alkyl chain | Hydroxylated derivatives of this compound | Introduction of new functional groups for further elaboration. | researchgate.net |
Integration into Flow Chemistry and Automated Synthesis
The shift towards continuous flow chemistry and automated synthesis is revolutionizing the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. cam.ac.ukmdpi.comnih.gov The synthesis of this compound and its subsequent transformations are well-suited for adaptation to these modern platforms.
Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving reactive intermediates or hazardous reagents. cam.ac.uk The synthesis of haloalkanes, for example, can be made safer and more efficient in a flow system. vulcanchem.comquizlet.com The iodination of Ethyl 7-hydroxyhept-2-enoate could be performed in a flow reactor to improve heat transfer and control over the reaction, potentially leading to higher yields and purity.
Exploration of New Applications in Materials Science and Medicinal Chemistry
The bifunctional nature of this compound makes it a highly attractive building block for both materials science and medicinal chemistry.
In medicinal chemistry, this compound has already demonstrated its value as a key intermediate in the concise asymmetric synthesis of (-)-sparteine (B7772259), a naturally occurring lupin alkaloid with antiarrhythmic properties. rsc.orgyork.ac.ukscribd.com This synthesis relies on a key Michael addition reaction involving the α,β-unsaturated ester moiety. Beyond this, it is suggested that this compound and its derivatives could serve as precursors for anti-inflammatory or antiviral agents, although specific examples are not yet widely reported. vulcanchem.com The ability to introduce both a nucleophilic and an electrophilic handle into a molecule via this building block opens up numerous possibilities for the synthesis of novel bioactive compounds.
While direct applications in materials science have not been extensively documented, the structure of this compound suggests several potential uses. The terminal iodide can be used in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to attach the heptenoate chain to other molecules or polymer backbones. vulcanchem.com This could be exploited to create novel polymers with tailored properties. The α,β-unsaturated ester can also participate in polymerization reactions, such as Michael additions, to form new polymer chains. The combination of these two reactive sites in one molecule could lead to the development of novel functional materials, such as self-healing polymers or materials for surface modification. The ω-functionalized products derived from biocatalytic routes could also serve as valuable monomers for polymer synthesis. researchgate.net
| Field | Potential Application | Rationale | Reference |
| Medicinal Chemistry | Precursor for bioactive molecules | Key intermediate in the synthesis of (-)-sparteine; potential for anti-inflammatory/antiviral agents. | rsc.orgyork.ac.ukscribd.comvulcanchem.com |
| Materials Science | Monomer for functional polymers | Terminal iodide for cross-coupling and α,β-unsaturated ester for polymerization. | researchgate.netvulcanchem.com |
| Materials Science | Surface modification agent | Reactive groups allow for covalent attachment to surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
